4-Chloro-2,3-bis(chloromethyl)pyridine

Description

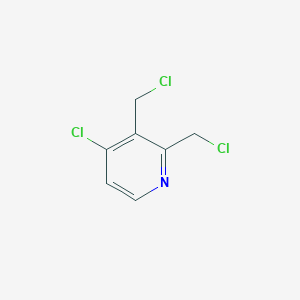

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c8-3-5-6(10)1-2-11-7(5)4-9/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWVFJNTPKEYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596459 | |

| Record name | 4-Chloro-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211540-02-1 | |

| Record name | 4-Chloro-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 4 Chloro 2,3 Bis Chloromethyl Pyridine

Nucleophilic Substitution Reactions of Chloromethyl Groups

The presence of two benzylic-like chloride atoms renders the chloromethyl groups at the 2- and 3-positions of 4-Chloro-2,3-bis(chloromethyl)pyridine highly susceptible to displacement by a wide range of nucleophiles. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of diverse functionalities.

Reaction with Amines

The reaction of this compound with primary and secondary amines provides a direct route to the corresponding 2,3-bis(aminomethyl)pyridines. These reactions typically proceed via a standard SN2 mechanism, where the amine nitrogen acts as the nucleophile, displacing the chloride ion. The reaction can be carried out with various amines, leading to the formation of di-substituted products. For instance, reaction with an excess of a secondary amine, such as dimethylamine, would yield 4-Chloro-2,3-bis(dimethylaminomethyl)pyridine. The use of primary amines can lead to the formation of secondary amines, which can potentially undergo further reaction. To control the reaction and favor the formation of the desired product, reaction conditions such as temperature, solvent, and stoichiometry of the reactants are crucial.

Table 1: Nucleophilic Substitution of this compound with Amines

| Amine | Product | Reaction Conditions |

| Primary Amines (e.g., R-NH₂) | 4-Chloro-2,3-bis((R-amino)methyl)pyridine | Typically in a polar aprotic solvent (e.g., DMF, acetonitrile) with a base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated. |

| Secondary Amines (e.g., R₂NH) | 4-Chloro-2,3-bis((R₂-amino)methyl)pyridine | Similar conditions to primary amines, often with an excess of the amine to drive the reaction to completion. |

Reaction with Thiols

Analogous to the reactions with amines, the chloromethyl groups readily react with thiols or their corresponding thiolates to form thioethers. google.com These reactions are typically efficient and provide a straightforward method for introducing sulfur-containing moieties. For example, treatment of this compound with a thiol, such as ethanethiol, in the presence of a base like sodium ethoxide, would lead to the formation of 4-Chloro-2,3-bis(ethylthiomethyl)pyridine. The use of sodium sulfide (B99878) or sodium hydrogen sulfide can be employed to synthesize the corresponding dithiol, which can be a versatile intermediate for further transformations.

Table 2: Nucleophilic Substitution of this compound with Thiols

| Thiol/Sulfide | Product | Reaction Conditions |

| Alkyl/Aryl Thiols (R-SH) | 4-Chloro-2,3-bis((R-thio)methyl)pyridine | In the presence of a base (e.g., NaH, NaOEt) in a suitable solvent like ethanol (B145695) or THF. |

| Sodium Hydrogen Sulfide (NaSH) | 4-Chloro-2,3-bis(mercaptomethyl)pyridine | Reaction in a polar solvent, followed by acidification to protonate the thiolate. |

Alkylation Reactions

The electrophilic nature of the chloromethyl groups makes this compound an effective alkylating agent for a variety of nucleophiles. This includes the C-alkylation of enolates, carbanions, and other carbon nucleophiles, as well as the O-alkylation of phenols and alcohols, and N-alkylation of heterocyclic compounds. For instance, the reaction with the sodium salt of a phenol (B47542) would yield the corresponding diaryl ether. The regioselectivity of alkylation can be influenced by the reaction conditions and the nature of the nucleophile.

Annulation Reactions with Binucleophiles (e.g., Diethyl Acetamido Malonate)

A particularly important application of the reactivity of 2,3-bis(chloromethyl)pyridines is in annulation reactions to construct fused heterocyclic systems. The reaction of 2,3-bis(chloromethyl)pyridine (B1602016) with diethyl acetamido malonate is a key step in the synthesis of tetrahydropyrido[3,4-b]pyrazine scaffolds. rsc.org In this reaction, the malonate anion acts as a binucleophile, sequentially displacing both chloride ions to form a new six-membered ring. Subsequent hydrolysis and decarboxylation of the malonate ester and amide functionalities lead to the final pyridopyrazine structure. This strategy provides a powerful tool for the assembly of complex nitrogen-containing heterocycles. rsc.org

Reduction Chemistry of Chloromethyl Functions

The chloromethyl groups of this compound can be reduced to methyl groups. google.com This transformation can be achieved using various reducing agents. A common method involves catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This process effectively removes the chlorine atoms and replaces them with hydrogen. Alternatively, hydride reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed to achieve this reduction. rsc.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The resulting 4-chloro-2,3-dimethylpyridine (B1603871) is a useful intermediate in its own right.

Oxidation Chemistry of the Pyridine (B92270) Core and Substituents

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. google.com This transformation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgnih.gov The resulting this compound N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group can direct further substitutions on the pyridine ring and can also be removed if necessary. In some cases, the oxidation can also affect the chloromethyl substituents, depending on the reaction conditions and the oxidizing agent used. For instance, stronger oxidizing conditions could potentially lead to the formation of carboxylic acids. A patent describes the oxidation of 4-chloro-3-methoxy-2-methylpyridine (B28138) to its N-oxide using hydrogen peroxide in the presence of a phosphotungstic acid catalyst. google.com

Formation of Pyridine N-Oxides

The transformation of pyridinic compounds to their corresponding N-oxides is a fundamental reaction in heterocyclic chemistry. This oxidation can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For pyridine derivatives, this process is often achieved using oxidizing agents like hydrogen peroxide or peroxy acids. patsnap.comumich.edu A general method for the chlorination of pyridine N-oxides involves treatment with reagents such as phosphorus oxychloride, which can yield 4-chloropyridine (B1293800) derivatives. google.com

While general procedures for the N-oxidation of various pyridine derivatives are well-documented, specific studies detailing the direct N-oxidation of this compound are not extensively reported in publicly available literature. However, the synthesis of related structures, such as 2-chloropyridine-N-oxide, has been achieved with high yields using hydrogen peroxide in the presence of a catalyst. chemicalbook.com This suggests that similar methodologies could potentially be applied to this compound.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide. wikipedia.orglibretexts.org This reaction is widely employed in the synthesis of biaryls and other conjugated systems. The reactivity of the halide in this coupling generally follows the order I > Br > Cl, with chloro-substituted heterocycles often requiring more specialized, electron-rich phosphine (B1218219) ligands and stronger bases to facilitate the initial oxidative addition step. libretexts.org

The 4-chloro position on the pyridine ring of this compound represents a potential site for Suzuki-Miyaura cross-coupling. While specific examples utilizing this exact substrate are not prominently featured in the surveyed literature, the coupling of other chloropyridines is well-established. For instance, the Suzuki-Miyaura coupling of 4-chloroanisole (B146269) with phenylboronic acid has been studied to optimize catalytic conditions. researchgate.net Similarly, various heteroaryl halides, including chloropyridines, have been successfully coupled with potassium heteroaryltrifluoroborates under palladium catalysis, demonstrating the feasibility of such transformations. nih.gov These studies provide a framework for the potential application of this compound in Suzuki-Miyaura reactions.

Lithiation Reactions

Lithiation involves the replacement of a hydrogen atom, or in some cases a halogen, with a lithium atom, creating a highly reactive organolithium intermediate. This intermediate can then react with various electrophiles to introduce new functional groups.

The use of 4,4’-di-tert-butylbiphenyl (DTBB) as a catalyst for lithiation with lithium metal is a known method for generating organolithium species from organohalides. Research has been conducted on the DTBB-catalyzed lithiation of a structural isomer, 2,6-bis(chloromethyl)pyridine (B1207206). In this process, the chlorine atoms on the methyl groups are exchanged for lithium, creating a dilithiated intermediate that can be used for further synthesis. This reaction is typically carried out in THF at low temperatures. While this demonstrates the feasibility of lithiating chloromethylpyridine structures using this method, direct studies on the this compound isomer are not detailed in the available research.

Spectroscopic Data for this compound Not Publicly Available

A thorough search for advanced spectroscopic data for the chemical compound This compound , including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry, has revealed a significant lack of publicly accessible research findings and detailed experimental data. Despite targeted searches for this specific compound, with CAS number 1211540-02-1, no scientific literature or databases containing the requisite spectroscopic information for a comprehensive analysis could be located.

The structural elucidation of a chemical compound relies heavily on the detailed analysis of its spectroscopic data. Techniques such as ¹H and ¹³C NMR provide insights into the chemical environment of hydrogen and carbon atoms, respectively, which is crucial for determining the molecular structure. Similarly, FT-IR and FT-Raman spectroscopy identify the functional groups and the vibrational modes of the molecule, while mass spectrometry determines the molecular weight and fragmentation patterns, further confirming the structure.

While information and synthesis pathways for related pyridine derivatives are available, these data are not applicable for the specific structural isomer requested. The precise substitution pattern of the chloro and chloromethyl groups on the pyridine ring in this compound will result in a unique spectroscopic fingerprint.

Without access to primary research articles or spectral database entries for this compound, it is not possible to provide a scientifically accurate and detailed analysis as outlined in the requested article structure. The generation of such an article would require access to experimental data that does not appear to be available in the public domain at this time.

Therefore, the requested article focusing on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

No experimental GC-MS data, including retention times, fragmentation patterns, or mass spectra, has been published for 4-Chloro-2,3-bis(chloromethyl)pyridine. The analysis of related compounds, such as those with different chlorine or chloromethyl substitution patterns, cannot be used to accurately predict the mass spectral behavior of the target compound. The fragmentation of the molecular ion is highly dependent on the specific arrangement of the substituents, which influences the stability of the resulting fragment ions.

X-ray Diffraction Analysis for Solid-State Structures

Similarly, there are no published crystal structure reports for this compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. Therefore, critical data regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles are not known. The solid-state packing and intermolecular interactions are unique to the specific crystalline form of a compound and cannot be extrapolated from related molecules.

In the absence of primary research data, a detailed and scientifically rigorous discussion on the advanced spectroscopic and structural elucidation of this compound cannot be provided at this time.

Computational and Theoretical Investigations of 4 Chloro 2,3 Bis Chloromethyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Chloro-2,3-bis(chloromethyl)pyridine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of pyridine (B92270) derivatives due to its balance of accuracy and computational cost. nih.govresearchgate.net For this compound, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-31G(d,p), can be employed to optimize the molecular geometry and predict various properties. researchgate.netmalayajournal.org

Theoretical studies on related substituted pyridines have demonstrated that DFT methods can accurately predict structural parameters and electronic properties. researchgate.net For instance, the positions of nitrogen atoms and various substituents significantly influence the electronic and structural characteristics of the pyridine ring. researchgate.net In the case of this compound, the electron-withdrawing nature of the chlorine atoms and the chloromethyl groups is expected to have a substantial impact on the electron density distribution across the pyridine ring.

Table 1: Representative Calculated Geometric Parameters for a Substituted Pyridine using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.40 | - |

| C-N (ring) | 1.33 - 1.34 | - |

| C-Cl | ~1.74 | - |

| C-C (side chain) | ~1.51 | - |

| C-N-C | - | ~117 |

| C-C-C | - | ~120 |

| C-C-Cl | - | ~110 |

Note: The data in this table are representative values for substituted pyridines and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Ab Initio Methods

Ab initio methods are computational techniques derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgchemeurope.comststephens.net.in These "from the beginning" calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Configuration Interaction (CI), aim to provide highly accurate solutions to the Schrödinger equation. chemeurope.comencyclopedia.pub

While computationally more intensive than DFT, ab initio methods can offer a higher level of theory for understanding electron correlation. chemeurope.com For a molecule like this compound, these methods can be used to benchmark results obtained from DFT and to investigate excited states and complex electronic phenomena with greater precision. wikipedia.org The choice of ab initio method and basis set is crucial, with higher levels of theory providing more accurate, albeit more computationally expensive, results. ststephens.net.in The application of these methods can elucidate the finer details of the molecule's electronic structure that might be missed by more approximate methods. youtube.com

Electronic Structure Analysis

The analysis of the electronic structure of this compound is crucial for predicting its chemical reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. youtube.com The energy and distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). malayajournal.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. malayajournal.org

For this compound, the HOMO is expected to be localized on the pyridine ring and the lone pairs of the nitrogen and chlorine atoms, while the LUMO is anticipated to be distributed over the pyridine ring and the antibonding orbitals of the C-Cl bonds in the chloromethyl groups. The electron-withdrawing substituents are expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap. A smaller energy gap generally implies higher reactivity. malayajournal.org

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Pyridine

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are illustrative and based on typical ranges for similar halogenated and alkylated pyridine derivatives. Specific values for this compound would need to be calculated.

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net

In this compound, the most negative electrostatic potential is expected to be localized around the nitrogen atom of the pyridine ring, making it a primary site for protonation and interaction with electrophiles. nih.govvaia.com The chlorine atoms and the regions around the chloromethyl groups will also exhibit distinct electrostatic potentials that influence the molecule's interactions. nih.gov The MEP analysis can provide crucial insights into non-covalent interactions, such as hydrogen bonding, which are vital for understanding the molecule's behavior in different chemical environments. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

For this compound, computational studies can be employed to investigate various potential reactions. A key area of interest would be the nucleophilic substitution reactions at the chloromethyl groups. These reactions are fundamental to the synthetic utility of this compound. Computational analysis can determine whether these substitutions proceed via an SN1 or SN2 mechanism by calculating the energies of the respective transition states and intermediates.

Furthermore, computational studies can explore the reactivity of the pyridine ring itself, such as its susceptibility to electrophilic aromatic substitution. The influence of the chloro and bis(chloromethyl) substituents on the regioselectivity of such reactions can be predicted by analyzing the stability of the corresponding sigma complexes (Wheland intermediates). A computational study on the dechlorination of chloroalkanes using metal complexes suggests that DFT can be a valuable tool to determine the steps in a catalytic cycle and turnover frequencies. rsc.org Such approaches could be adapted to study reactions involving the C-Cl bonds in this compound.

Crystal Structure Prediction Studies

While computational studies, including Density Functional Theory (DFT) calculations, have been performed on structurally related but distinct pyridine derivatives, the specific arrangement of substituents in this compound has not been the subject of such investigations. The absence of experimental crystallographic data, which often serves as a benchmark for theoretical predictions, further underscores the lack of research in this particular area.

Consequently, no data tables or detailed research findings regarding the crystal structure prediction of this compound can be presented. The field remains open for future investigation, which would be essential for understanding the solid-state properties and intermolecular interactions of this compound.

Mechanistic Studies of Reactions Involving 4 Chloro 2,3 Bis Chloromethyl Pyridine

Mechanistic Pathways of Nucleophilic Substitutions

The primary mode of reaction for the chloromethyl groups in 4-Chloro-2,3-bis(chloromethyl)pyridine is nucleophilic substitution. These reactions can proceed through two main mechanistic pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).

The SN2 mechanism is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs. masterorganicchemistry.comchemguide.co.uk This "backside attack" results in an inversion of the stereochemical configuration at the carbon center. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com For the primary benzylic-type carbons of the chloromethyl groups, the SN2 pathway is generally favored due to minimal steric hindrance. utexas.edu

The SN1 mechanism , in contrast, is a two-step process. The first and rate-determining step involves the slow ionization of the substrate to form a carbocation intermediate and a leaving group. chemguide.co.uk This is followed by a rapid attack of the nucleophile on the carbocation. Because the nucleophile can attack the planar carbocation from either side, a mixture of stereoisomers can be formed if the carbon is chiral. youtube.com The stability of the carbocation is a key factor; the benzylic-type carbocations that would be formed from the chloromethyl groups are stabilized by resonance with the pyridine (B92270) ring, making an SN1 pathway plausible under certain conditions, such as with weak nucleophiles in polar protic solvents. utexas.edu

The chloro substituent on the pyridine ring itself is generally less reactive towards nucleophilic substitution than the chloromethyl groups. Nucleophilic aromatic substitution (SNAr) on the ring would require harsh conditions or activation by strongly electron-withdrawing groups. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group.

The table below summarizes the key characteristics of the SN1 and SN2 pathways for the chloromethyl groups.

| Feature | SN1 Mechanism | SN2 Mechanism |

| Kinetics | First-order (rate = k[substrate]) | Second-order (rate = k[substrate][nucleophile]) |

| Mechanism | Two steps | One step (concerted) |

| Intermediate | Carbocation | None (transition state only) |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

| Stereochemistry | Racemization/mixture of products | Inversion of configuration |

| Substrate Structure | Favored by stable carbocations (tertiary, benzylic) | Favored by less sterically hindered substrates (methyl, primary) |

Mechanistic Understanding of Metal-Catalyzed Transformations

The chloro group at the 4-position of the pyridine ring is susceptible to metal-catalyzed cross-coupling reactions, most notably those utilizing palladium catalysts. wikipedia.orglibretexts.org These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. A general catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comnih.gov

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-chlorine bond of the pyridine ring. This step oxidizes the palladium from its 0 to +2 oxidation state, forming an organopalladium(II) complex. youtube.com

Transmetalation : In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) complex, displacing the halide. youtube.comnih.gov This forms a diorganopalladium(II) intermediate.

Reductive Elimination : The final step involves the elimination of the two organic groups from the palladium center, which are now coupled together to form the final product. youtube.com This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

The efficiency and outcome of these transformations are highly dependent on the choice of catalyst, ligands, base, and solvent. While the chloro group on the pyridine ring is the primary site for such couplings, the chloromethyl groups can also potentially interact with the metal catalyst, leading to side reactions.

Dual Reactivity Mechanisms of Chloromethyl Groups

The chloromethyl groups of this compound exhibit a fascinating dual reactivity, capable of acting as both nucleophiles and electrophiles depending on the reaction conditions. mdpi.com

While inherently electrophilic, the chloromethyl groups can be transformed into nucleophiles. This is typically achieved through a metal-halogen exchange reaction, often using strong bases like n-butyllithium. mdpi.com The lithiation process involves the replacement of a chlorine atom with a lithium atom, generating a highly reactive organolithium species. This lithiated intermediate is a potent nucleophile and can subsequently react with a variety of electrophiles. The stability of such lithiated intermediates is a critical factor and often requires cryogenic temperatures to prevent decomposition or side reactions. mdpi.com This approach effectively reverses the polarity of the chloromethyl carbon, turning it from an electrophilic center into a nucleophilic one.

In their more conventional role, the chloromethyl groups act as electrophiles, readily participating in SN2 reactions. mdpi.com The carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it a prime target for attack by nucleophiles such as amines, thiols, or imidazoles. nih.gov The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon center, leading to the displacement of the chloride ion. masterorganicchemistry.com This electrophilic nature is widely exploited for the synthesis of more complex molecules by linking the pyridine scaffold to other molecular fragments. mdpi.comnih.gov

Investigation of Reaction Intermediates and Transition States

The understanding of reaction mechanisms is deepened by the study of transient species like intermediates and transition states. In the reactions of this compound, several such species can be postulated or have been studied in analogous systems.

SN2 Transition State : In the SN2 reaction at a chloromethyl group, the reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate. masterorganicchemistry.com In this state, a partial bond exists between the carbon and the incoming nucleophile, and a partial bond exists between the carbon and the departing chloride ion. chemguide.co.uk This trigonal bipyramidal arrangement represents the energy maximum along the reaction coordinate. masterorganicchemistry.com

Carbocation Intermediates : In a potential SN1 pathway, a distinct carbocation intermediate would be formed. This planar, sp²-hybridized species is a true intermediate, residing in a local energy minimum on the potential energy surface. chemguide.co.uk Its stability is crucial for the feasibility of the SN1 mechanism.

Palladium Intermediates : For metal-catalyzed cross-coupling, the reaction proceeds through a series of organopalladium intermediates. These include the initial oxidative addition product (a Pd(II)-pyridyl complex), the transmetalated diorganopalladium(II) species, and finally the complex just before reductive elimination. nih.gov The structure and stability of these intermediates, particularly the resting state of the catalyst, can be investigated to understand the reaction kinetics and efficiency. nih.gov

Lithiated Intermediates : In the conversion to a nucleophile, the lithiated chloromethylpyridine is a key reactive intermediate. mdpi.com Computational studies on related systems help in understanding the structure, stability, and reactivity of these organometallic intermediates. researchgate.net

The characterization of these transient species often requires a combination of kinetic studies and advanced computational modeling to map out the potential energy surfaces of the reactions. nih.govrsc.orgrsc.org

Applications in Advanced Organic and Inorganic Synthesis

Building Block in Heterocyclic Chemistry

The reactivity of the two chloromethyl groups is central to the utility of 4-Chloro-2,3-bis(chloromethyl)pyridine in constructing more complex heterocyclic structures. These groups can undergo nucleophilic substitution reactions, allowing for the extension of the molecular framework and the formation of new rings.

This compound is an excellent starting material for creating a wide array of substituted pyridine (B92270) derivatives. The two chloromethyl groups can react with various nucleophiles, such as amines, thiols, and phosphines, to introduce new functional groups onto the pyridine core. This reactivity is analogous to that of other bis(chloromethyl)pyridines, such as 2,6-bis(chloromethyl)pyridine (B1207206), which is widely used as a heterocyclic building block for synthesizing a variety of pyridine derivatives. nih.gov

The general approach involves the displacement of the chloride ions by a chosen nucleophile. For instance, reaction with a primary or secondary amine would yield the corresponding bis(aminomethyl)pyridine (B13446163) derivative. The presence of the 4-chloro substituent offers an additional site for modification, typically via nucleophilic aromatic substitution, or it can be retained to influence the electronic properties of the final molecule.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Functional Group |

| Amine | Benzylamine | -CH₂-NH-CH₂-Ph |

| Thiol | Ethanethiol | -CH₂-S-CH₂-CH₃ |

| Phosphine (B1218219) | Triphenylphosphine | -CH₂-P(Ph)₃⁺ Cl⁻ |

| Alkoxide | Sodium Methoxide | -CH₂-O-CH₃ |

Thienopyridines are a class of bicyclic heterocycles containing fused thiophene (B33073) and pyridine rings, which are of significant interest in medicinal chemistry. researchgate.net The synthesis of thienopyridines can be achieved through various strategies, often involving the construction of the thiophene ring onto a pre-existing pyridine or vice-versa. abertay.ac.uk

Given its structure, this compound is a prime candidate for the synthesis of the thieno[3,4-b]pyridine isomer. Reaction with a sulfide (B99878) source, such as sodium sulfide (Na₂S), would enable a double nucleophilic substitution, leading to the formation of the fused thiophene ring. This intramolecular cyclization would yield a 4-chloro-substituted dihydropyrrolopyridine, which could then be aromatized to the corresponding thieno[3,4-b]pyridine. While numerous methods exist for creating thienopyridines, the use of precursors with two adjacent electrophilic centers like the bis(chloromethyl) groups provides a direct route for annulation. researchgate.netabertay.ac.uk

The ortho-disposed chloromethyl groups on the pyridine ring are ideally positioned for annulation reactions to form five-membered rings. This is particularly useful for synthesizing pyrrolopyridine systems, which are isomers of azaindoles and are important scaffolds in pharmacology. Specifically, this compound can serve as a precursor to the pyrrolo[3,4-b]pyridine core.

The synthesis involves a condensation reaction with a molecule containing two nucleophilic centers, such as a primary amine or hydrazine. The reaction proceeds via a sequential or one-pot double nucleophilic substitution, where the nucleophile displaces both chloride atoms to form the new heterocyclic ring fused to the pyridine backbone. For example, reaction with a primary amine (R-NH₂) would lead to the formation of an N-substituted pyrrolo[3,4-b]pyridine. This type of formal [4+2] annulation is a powerful strategy for building complex heterocyclic systems from readily available materials. organic-chemistry.org

Ligand Design in Coordination Chemistry

Pyridine-based ligands are fundamental in coordination chemistry and are used to support transition metal ions in applications ranging from catalysis to biomimicry. mdpi.com The ability to introduce multiple donor atoms onto a rigid pyridine scaffold allows for the synthesis of multidentate ligands with well-defined coordination geometries.

This compound is a valuable precursor for creating multidentate, particularly tridentate, ligands. By reacting the two chloromethyl groups with nucleophiles containing donor atoms (e.g., nitrogen, phosphorus, sulfur), a "pincer" type ligand can be formed where two donor arms are attached to the pyridine ring. The pyridine nitrogen itself serves as the central donor atom.

For example, reaction with two equivalents of diphenylphosphine (B32561) (Ph₂PH) would yield a P,N,P-type tridentate phosphine ligand. Similarly, reaction with amines or thiols can produce N,N,N or S,N,S ligand systems. The synthesis of bis(phosphinomethyl)pyridine N,P,P'-trioxides from 2,6-bis(chloromethyl)pyridine illustrates a well-established route for creating such multidentate frameworks. nih.gov The 4-chloro substituent on the pyridine ring of the target compound can electronically modulate the properties of the resulting ligand and its metal complexes.

Table 2: Potential Multidentate Ligands from this compound

| Ligand Type | Reactant | Donor Atoms | Potential Application |

| Pincer Phosphine | Diphenylphosphine | P, N, P | Homogeneous Catalysis |

| Bis(amino)pyridine | Benzylamine | N, N, N | Biomimetic Modeling |

| Bis(thioether)pyridine | Thiophenol | S, N, S | Metal Ion Sequestration |

A significant application of pyridine-based multidentate ligands is in the field of biomimetic chemistry. mdpi.com These ligands are used to create synthetic models of the active sites of metalloenzymes, which often feature metal ions coordinated by amino acid residues like histidine. Pyridine moieties serve as excellent mimics for the imidazole (B134444) side chain of histidine.

Ligands derived from this compound can be used to chelate transition metal ions such as iron (Fe), copper (Cu), and manganese (Mn) to model the coordination environment of non-heme iron enzymes or copper-containing oxygenases. mdpi.comresearchgate.net The resulting metal complexes can then be studied to understand reaction mechanisms, substrate binding, and the activation of small molecules like dioxygen. The synthesis and coordination behavior of ligands such as o-C₆H₄(CH₂PPy₂)₂ (Py = 2-pyridyl) with metals like platinum and iridium highlight the importance of such scaffolds in studying hemilability and complex isomerizations. nih.gov The electronic influence of the 4-chloro substituent can provide a means to fine-tune the redox potential and reactivity of the central metal ion in these biomimetic complexes.

Development of Chelate-Based Catalysts

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Chelate-based catalysts, where a metal center is coordinated by a multidentate ligand, often exhibit enhanced stability and catalytic activity. The structure of this compound is ideally suited for the synthesis of pincer-type ligands or other chelating agents.

The two chloromethyl groups can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, phosphines, or thiols, to introduce coordinating atoms. For instance, reaction with a primary amine could lead to a diamine ligand, which can then coordinate to a metal center. The pyridine nitrogen atom itself can also participate in coordination, leading to the formation of tridentate ligands. These ligands can then be used to create well-defined metal complexes with applications in catalysis.

While direct studies on this compound for this purpose are not extensively documented, the principle is well-established for related compounds. For example, pyridine-based ligands are crucial in supporting transition metal ions for biomimetic chemistry . The functionalization of supports with such chelating pyridine derivatives allows for the immobilization of metal ion chelates, which can act as recyclable catalysts . A new type of poly-chloromethyl styrene (B11656) chelating resin containing tri-dipyridine aniline (B41778) side groups has been synthesized and has shown excellent adsorption capacity for various metal ions and catalytic performance in the degradation of bisphenol A researchgate.net. The bifunctional nature of this compound offers a direct route to such chelating systems, potentially leading to catalysts for a range of organic transformations, including hydrosilylation, cross-coupling reactions, and oxidation catalysis.

Materials Science Applications

The reactivity of this compound also lends itself to the construction of larger, well-defined architectures relevant to materials science.

Synthesis of Macrocyclic Systems (e.g., Hemicarcerands)

Macrocyclic compounds, with their defined cavities, are of significant interest for their ability to encapsulate smaller guest molecules. Hemicarcerands are a class of host molecules with a permanent inner cavity that can imprison a guest molecule. The synthesis of such complex structures often relies on the use of rigid, pre-organized building blocks.

The two chloromethyl groups of this compound provide ideal handles for the construction of macrocyclic frameworks. By reacting it with a complementary difunctional linker molecule, macrocyclization can be achieved. For example, reaction with a diphenol or a diamine under high-dilution conditions could lead to the formation of a macrocycle containing the pyridine unit. The rigidity of the pyridine ring would contribute to the pre-organization of the macrocyclic structure, favoring the formation of a well-defined cavity.

Once synthesized, these macrocycles derived from this compound could be investigated for their ability to encapsulate small molecules. The size and shape of the cavity, as well as the electronic properties of the pyridine ring, would determine the selectivity of the host for different guests. Such encapsulation could lead to applications in areas such as drug delivery, sensing, and the stabilization of reactive species.

Precursors for Functional Polymers

Functional polymers, which contain specific reactive groups, are materials with tailored properties for a wide range of applications. The chloromethyl groups of this compound make it an excellent monomer or cross-linking agent for the synthesis of functional polymers. asianpubs.orgresearchgate.net

The compound can be incorporated into polymer chains through various polymerization techniques. For example, it could be used in condensation polymerization with other monomers containing complementary functional groups. The remaining chloro- and pyridine functionalities would then be available for post-polymerization modification, allowing for the introduction of a wide range of chemical properties. The presence of two chloromethyl groups also allows for the cross-linking of polymer chains, leading to the formation of robust and insoluble polymer networks. These networks can be used as functional resins for applications such as ion exchange or catalysis. Research has shown that 4-chloromethyl styrene can be copolymerized and subsequently modified to create functional polymers with specific thermal behaviors. asianpubs.orgresearchgate.net

Metalloinitiators are metal complexes that can initiate polymerization reactions, often providing excellent control over the polymerization process. While direct application of this compound as a metalloinitiator precursor is not widely reported, its structure suggests a potential pathway. By reacting the chloromethyl groups with a suitable ligand that can also coordinate to a metal, a complex could be formed that acts as an initiator for ring-opening polymerization or other controlled polymerization techniques. The pyridine moiety could play a role in modulating the activity of the metallic center.

Intermediates in the Synthesis of Complex Organic Molecules

Perhaps one of the most significant applications of this compound is its role as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The combination of a chlorinated pyridine ring and two reactive chloromethyl groups makes it a valuable synthon for building more elaborate molecular architectures.

The chloromethyl groups are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and the extension of the carbon skeleton. The chloro substituent on the pyridine ring can also be displaced by nucleophiles or participate in cross-coupling reactions, further increasing the synthetic versatility of this intermediate.

| Compound Name | CAS Number | Molecular Formula | Application/Relevance |

| This compound | 1211540-02-1 bldpharm.com | C₇H₆Cl₃N | Core compound of interest |

| Pantoprazole (B1678409) | 102625-70-7 | C₁₆H₁₅F₂N₃O₄S | Proton pump inhibitor |

| Lansoprazole | 103577-45-3 | C₁₆H₁₄F₃N₃O₂S | Proton pump inhibitor pharmaffiliates.com |

| Sorafenib (B1663141) | 284461-73-0 | C₂₁H₁₆ClF₃N₄O₃ | Anticancer drug google.com |

| 4-chloromethyl styrene | 1592-20-7 | C₉H₉Cl | Monomer for functional polymers asianpubs.orgresearchgate.net |

| Tri-dipyridine aniline | Not Available | C₂₁H₁₆N₄ | Component of chelating resins researchgate.net |

Precursors for Pharmaceutical Intermediates (e.g., Rabeprazole Precursors)

This compound serves as a key starting material for intermediates in the synthesis of proton pump inhibitors (PPIs), a class of drugs that manage acid-related stomach conditions. Its structure is particularly relevant for the synthesis of Rabeprazole.

Detailed Research Findings: The synthesis of Rabeprazole, a prominent PPI, involves the coupling of a substituted pyridine moiety with a benzimidazole (B57391) moiety. The chloromethyl groups on the pyridine ring are crucial reactive handles for this process. While various synthetic routes exist, a common strategy involves the preparation of a 2-(chloromethyl)pyridine (B1213738) intermediate which is then condensed with a mercaptobenzimidazole derivative. researchgate.netresearchgate.net

Patents disclose that 4-chloro-substituted pyridine compounds are important intermediates for producing PPIs like Rabeprazole. nih.gov The synthesis pathway typically involves substituting the 4-chloro group with a suitable alkoxide, such as 3-methoxypropoxy, followed by manipulation of the methyl groups into reactive chloromethyl functionalities. nih.govorgsyn.org The compound this compound provides a more direct starting point, possessing the necessary chloro-substituent and two pre-installed chloromethyl reactive sites.

One of the chloromethyl groups (typically at the 2-position) is used to link to the benzimidazole core, while the second chloromethyl group at the 3-position could be further functionalized or reduced, depending on the desired final product. For instance, in the synthesis of a Rabeprazole chloro impurity, a related compound, 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole, is formed by reacting 4-chloro-2-(chloromethyl)-3-methylpyridine (B3048412) with 1H-benzo[d]imidazole-2-thiol. nih.gov This demonstrates the fundamental condensation reaction where the chloromethyl group is displaced by the sulfur nucleophile of the benzimidazole thiol.

The general synthetic sequence leading to Rabeprazole precursors from a chloropyridine starting material is outlined below.

Table 1: Synthetic Steps for Rabeprazole Intermediate from a Chloropyridine Precursor

| Step | Description | Key Reagents | Resulting Intermediate |

| 1 | Alkoxylation | 3-methoxypropanol, Strong Base (e.g., KOH) | Substitution of the 4-chloro group with a 4-(3-methoxypropoxy) group. |

| 2 | Condensation | 2-Mercaptobenzimidazole, Base | Formation of the thioether linkage by reacting one chloromethyl group. |

| 3 | Oxidation | Oxidizing Agent (e.g., m-CPBA) | Conversion of the thioether to the final sulfoxide (B87167) (Rabeprazole). nih.gov |

This pathway highlights the utility of the chloromethyl groups as electrophilic sites for forming the critical carbon-sulfur bond in the Rabeprazole scaffold.

Synthesis of Conformationally Restricted Bioisosteres (e.g., GABA Analogues)

The dual reactive sites of this compound make it an ideal precursor for synthesizing bicyclic compounds. These rigid structures are used to create conformationally restricted analogues of neurotransmitters like γ-aminobutyric acid (GABA), which can lead to enhanced selectivity and potency for specific biological targets.

Detailed Research Findings: Conformational restriction is a powerful strategy in medicinal chemistry to design molecules that fit precisely into a biological target, such as a receptor or enzyme. researchgate.net Research has demonstrated that the 2,3-bis(chloromethyl)pyridine (B1602016) scaffold is a valuable starting point for creating bicyclic GABA analogues. nih.gov

A key synthetic approach involves the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, such as diethyl malonate, to form a new five-membered ring fused to the pyridine ring. This creates a 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold. Subsequent chemical modifications, including catalytic reduction of the pyridine ring and functional group manipulations, lead to the final conformationally restricted GABA analogue. researchgate.netnih.gov

An eight-step synthesis developed by Melnykov et al. starting from the non-chlorinated 2,3-bis(chloromethyl)pyridine yielded a bicyclic GABA analogue, (4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid. researchgate.netnih.gov The presence of the 4-chloro substituent in this compound offers an additional site for chemical modification, allowing for the creation of a diverse library of analogues or for tuning the electronic properties of the molecule. The chloro-group could be retained, replaced, or used as a coupling point in further reactions.

The general strategy is summarized in the following table.

Table 2: General Synthesis Scheme for Bicyclic GABA Analogues

| Step | Description | Key Reagents | Resulting Intermediate |

| 1 | Cyclization | Diethyl malonate, Base (e.g., NaH) | Forms a fused cyclopenta[b]pyridine ring system. researchgate.net |

| 2 | Hydrolysis & Decarboxylation | Acid or Base, Heat | Removes one of the ester groups to yield a carboxylic acid. researchgate.net |

| 3 | Pyridine Ring Reduction | Catalytic Hydrogenation (e.g., H₂, PtO₂) | Saturates the pyridine ring to form a piperidine (B6355638) scaffold. researchgate.netnih.gov |

| 4 | Functional Group Manipulation | Standard synthetic methods | Conversion to the final amino acid (GABA analogue). |

This methodology demonstrates how the bis(chloromethyl) functionality enables the construction of complex, three-dimensional scaffolds that are valuable for exploring the structure-activity relationships of GABAergic compounds. researchgate.netnih.gov

Green Chemistry and Sustainable Synthetic Approaches

Development of Environmentally Acceptable Processes

Traditional synthetic routes for chlorinated pyridines often involve harsh reagents and produce significant amounts of waste. researchgate.netpatsnap.com For instance, the use of thionyl chloride as both a reagent and a solvent raises environmental and disposal concerns, making such processes difficult to scale up safely and sustainably. researchgate.net In response, research has focused on developing more environmentally benign alternatives.

One approach involves the use of safer chlorinating agents and solvent systems. For example, the substitution of thionyl chloride with reagents like cyanuric chloride in combination with DMF has been explored as a cleaner method for chlorination. mdpi.com This alternative can lead to the formation of solid cyanuric acid as a byproduct, which simplifies separation and reduces liquid waste streams. mdpi.com Furthermore, processes that utilize water as a solvent and employ catalysts that can be easily separated and recycled are being developed. orientjchem.orggoogle.com The use of hydrogen peroxide as an oxidizing agent is another example of a greener alternative, as it is highly atom-economical and avoids the use of harsh, solvent-based oxidants. orientjchem.org The goal of these modifications is to create processes with mild reaction conditions, high safety profiles, and reduced environmental footprints, making them more suitable for industrial-scale production. patsnap.comscispace.com

Atom Economy and Reaction Mass Efficiency Assessments

Green chemistry metrics are crucial for quantifying the sustainability of a chemical process. Atom economy (AE) and reaction mass efficiency (RME) are two such key indicators. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while RME provides a more comprehensive measure by also considering the yield and stoichiometry of the reactants.

Several studies have evaluated the green metrics of synthetic routes to pyridine (B92270) derivatives. For instance, a modified synthesis of a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, demonstrated high atom economy and reaction mass efficiency. orientjchem.org In one reported synthesis, an E-factor (a measure of waste produced) of 0.07, an atom economy of 96.21%, and a reaction mass efficiency of 92.67% were achieved, indicating a highly efficient and eco-friendly process. rsc.org Another variation of the synthesis showed an even lower E-factor of 0.05, with an atom economy of 96.40% and a reaction mass efficiency of 94.79%. rsc.org These figures underscore the potential for designing synthetic pathways that maximize the incorporation of starting materials into the final product, thereby minimizing waste.

Table 1: Green Chemistry Metrics for a Related Pyridine Derivative Synthesis

| Parameter | Value (Synthesis 1) | Value (Synthesis 2) | Ideal Value |

| E-factor | 0.07 | 0.05 | Closer to 0 |

| Atom Economy (AE) | 96.21% | 96.40% | 100% |

| Reaction Mass Efficiency (RME) | 92.67% | 94.79% | 100% |

| Eco-Score | 80.155 (excellent) | 83.165 (excellent) | 100 |

This interactive table provides a comparison of green chemistry metrics from two different synthetic approaches, highlighting the efficiency of each process.

Waste Reduction Strategies in Synthesis

A primary goal of green chemistry is the minimization of waste. In the synthesis of 4-Chloro-2,3-bis(chloromethyl)pyridine and related compounds, several strategies have been employed to reduce the generation of harmful byproducts and waste streams.

One effective strategy is the use of catalytic processes, which can significantly reduce the amount of reagents required and, consequently, the waste produced. orientjchem.org For example, using catalytic amounts of RuCl₃ for N-oxidation under mild conditions is a more sustainable approach than using stoichiometric oxidizing agents. orientjchem.org Another key strategy involves the "one-pot" synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates. This approach not only saves time and resources but also reduces the amount of solvent and purification materials needed, thereby minimizing waste. orientjchem.orggoogle.com

The choice of reagents also plays a crucial role in waste reduction. The use of trichloroisocyanuric acid (TCCA) as a chlorinating agent is favored over alternatives like N-Chlorosuccinimide because it is more atom-economical and safer to handle on a large scale. orientjchem.org Additionally, developing methods to treat and recycle excess reagents, such as absorbing excess phosphorus oxychloride with DMF to form a useful Vilsmeier reagent, can dramatically decrease the generation of acidic wastewater. scispace.com

Catalyst Recycling and Reusability in Green Synthesis

The ability to recycle and reuse catalysts is a cornerstone of sustainable chemical manufacturing. In the synthesis of pyridine derivatives, the use of heterogeneous catalysts or catalysts that can be easily separated from the reaction mixture is highly advantageous.

For instance, the use of RuCl₃·3H₂O in N-oxidation and N-deoxygenation reactions offers the benefit of easy catalyst separation and potential for reuse. orientjchem.org Similarly, in a method for synthesizing 4-chloro-3-methoxy-2-methylpyridine-N-oxide, a phosphotungstic acid solution is used as a catalyst, which can be separated from the product through pH adjustment and extraction. patsnap.com The development of processes where the catalyst can be filtered off and reused in subsequent batches not only reduces costs but also minimizes the environmental burden associated with catalyst disposal. While specific examples of catalyst recycling for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles applied to similar pyridine syntheses are directly applicable and represent a key area for future development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2,3-bis(chloromethyl)pyridine, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via chlorination of pyridine derivatives using agents like SOCl₂ or PCl₃ under controlled conditions. For example, highlights multi-step chlorination protocols involving substituted pyridines, with reaction temperatures maintained between 60–80°C to avoid side reactions. Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol. Gas chromatography (GC) with >97.0% purity thresholds is recommended for quality control .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns on the pyridine ring. Mass spectrometry (MS) provides molecular weight validation, while Fourier-transform infrared (FTIR) identifies functional groups like C-Cl stretches (~550–750 cm⁻¹). For example, and emphasize coupling NMR data (e.g., δ 4.5–5.0 ppm for chloromethyl protons) with high-resolution MS to resolve structural ambiguities .

Advanced Research Questions

Q. How can reaction mechanisms for chloromethylation be validated experimentally?

- Methodological Answer : Mechanistic studies often use kinetic isotope effects (KIEs) or trapping intermediates with nucleophiles. For instance, deuterium labeling at reactive sites (e.g., methyl groups) can track hydrogen transfer steps. suggests monitoring reaction progress via in-situ FTIR to detect transient intermediates like chloromethyl carbocations . Computational modeling (DFT) may also predict transition states, though direct experimental validation (e.g., X-ray crystallography of intermediates) is preferred.

Q. What strategies mitigate by-product formation during synthesis?

- Methodological Answer : Common by-products include over-chlorinated derivatives or ring-opened species. recommends optimizing stoichiometry (e.g., limiting Cl₂ excess) and using inert atmospheres to prevent oxidation. High-performance liquid chromatography (HPLC) paired with UV-Vis detection (λ = 254 nm) can quantify impurities, while adjusting solvent polarity during purification reduces co-elution .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (0–80% RH) are critical. and suggest storing the compound in anhydrous, amber vials at 0–6°C to prevent hydrolysis of chloromethyl groups. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis quantifies degradation products like hydroxymethyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.